Penicillin V

Description

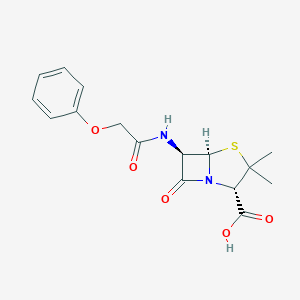

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLBGHOLXOTWMN-MBNYWOFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Record name | PENICILLIN V | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1098-87-9 (mono-hydrochloride salt), 132-98-9 (mono-potassium salt), 147-48-8 (mono-hydrochloride salt) | |

| Record name | Penicillin V [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023429 | |

| Record name | Penicillin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Penicillin v is a white crystalline powder. (NTP, 1992), Solid | |

| Record name | PENICILLIN V | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Penicillin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 55 °F (NTP, 1992), <0.1 g/100mL, In water at pH 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum., Sol in alcohol and acetone; insoluble in fixed oils, 4.54e-01 g/L | |

| Record name | PENICILLIN V | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxymethylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENICILLIN V | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Penicillin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Commercially available penicillin ... V preparations may contain small amounts of high molecular weight protein impurities that originate from the fermentation process used to produce the drugs. | |

| Record name | PENICILLIN V | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

white, crystalline powder | |

CAS No. |

87-08-1 | |

| Record name | PENICILLIN V | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Penicillin V | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penicillin V [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxymethylpenicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penicillin V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxymethylpenicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61I075U2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENICILLIN V | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Penicillin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 to 262 °F (Decomposes) (NTP, 1992), 120 - 128 °C | |

| Record name | PENICILLIN V | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20843 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Penicillin V | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Advent of an Oral Penicillin: A Technical History of Penicillin V's Discovery and Development

Published: November 12, 2025

Affiliation: Google Research

Abstract

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development into a therapeutic agent by Florey and Chain marked a watershed moment in medicine. However, the initial penicillin, Penicillin G, suffered from a critical limitation: its instability in stomach acid, necessitating administration by injection. This technical guide delves into the history of the discovery and development of Penicillin V (phenoxymethylpenicillin), the first orally viable penicillin. We will explore the key experiments, the scientific ingenuity that led to its creation, its biosynthetic pathway, and the quantitative data that underscore its superiority for oral administration over its predecessor. This document is intended for researchers, scientists, and drug development professionals interested in the history of antibiotic development and the chemical modifications that transformed a laboratory curiosity into a globally accessible therapeutic.

Introduction: The Challenge of an Oral Penicillin

Following the successful introduction of Penicillin G (benzylpenicillin) in the 1940s, the race was on to develop a form of the antibiotic that could be administered orally.[1] The acidic environment of the stomach rapidly degrades Penicillin G, rendering it largely ineffective when taken by mouth.[1][2][3] This limitation restricted its use to clinical settings where injections could be administered, creating a significant barrier to widespread outpatient treatment of bacterial infections. The search for an acid-stable penicillin was therefore a major focus of post-war antibiotic research.

The Serendipitous Discovery of this compound

The breakthrough came not from a direct, targeted search for an acid-stable molecule, but from a stroke of serendipity in the early 1950s at the Austrian pharmaceutical company Biochemie GmbH (now part of Sandoz).

The Austrian Researchers: Brandl and Margreiter

Dr. Ernst Brandl and Dr. Hans Margreiter were tasked with improving the industrial fermentation process for Penicillin G. A persistent problem in large-scale fermentation was the risk of bacterial contamination, which could ruin entire production batches. In an attempt to control this, Brandl investigated the use of various disinfectants that could be added to the fermentation medium without harming the Penicillium chrysogenum mold responsible for producing the antibiotic.

A Fortuitous Precursor Substitution

One of the compounds Brandl decided to test was phenoxyethanol. This was added to the fermentation tanks. Unexpectedly, not only did this address the contamination issue, but it also led to the production of a new type of penicillin. The phenoxyethanol was metabolized by the mold into phenoxyacetic acid, which was then incorporated into the penicillin structure by the mold's biosynthetic machinery in place of the usual precursor, phenylacetic acid, which yields Penicillin G.

The decisive experimental series was initiated by Ernst Brandl on November 17, 1951. Subsequent measurements revealed a surprisingly high biological activity of a new type of penicillin.

The Crucial Observation of Acid Stability

The truly groundbreaking discovery occurred during the purification process. On February 10, 1952, Margreiter noticed a white crystalline precipitate forming in the acidic aqueous phase of the extraction process. This was highly unusual, as Penicillin G was known to be unstable and would not precipitate under these conditions. This simple observation was the first indication that they had isolated a new, acid-stable form of penicillin. The biological activity of this new penicillin was confirmed to be high even after exposure to acid. This new, acid-stable penicillin was designated "this compound." The "V" in its name stands for Vertraulich, the German word for "confidential," as the discovery was initially kept secret.

Experimental Protocols

General Fermentation Protocol for this compound Production (Representative)

-

Inoculum Preparation: A high-yielding strain of Penicillium chrysogenum is cultured on a suitable agar medium to produce a dense suspension of spores.

-

Seed Fermentation: The spore suspension is used to inoculate a small-volume seed fermenter containing a sterile nutrient medium. The culture is incubated with agitation and aeration to promote vegetative growth of the mycelium.

-

Production Fermentation: The contents of the seed fermenter are transferred to a large-scale production fermenter. The production medium is a complex mixture containing a carbon source (e.g., lactose), a nitrogen source (e.g., corn steep liquor), and various mineral salts.

-

Precursor Addition: After an initial phase of fungal growth, a sterile solution of phenoxyacetic acid is added to the fermentation broth in a controlled manner. This serves as the precursor for the phenoxymethyl side chain of this compound.

-

Fermentation Conditions: The fermentation is carried out for several days at a controlled temperature (typically 25-27°C) and pH, with continuous agitation and aeration to ensure aerobic conditions.

-

Harvesting and Extraction: At the end of the fermentation, the mycelium is separated from the broth by filtration. The filtered broth, containing the dissolved this compound, is then acidified to a pH of approximately 2-2.5. This causes the acid-stable this compound to precipitate.

-

Purification: The precipitated this compound is then purified through a series of solvent extractions and crystallization steps to yield the final product.

Quantitative Data: this compound vs. Penicillin G

The key advantage of this compound over Penicillin G lies in its enhanced stability in acidic environments, which translates to significantly better oral bioavailability.

Table 1: Comparative Pharmacokinetic Properties of this compound and Penicillin G

| Parameter | This compound | Penicillin G |

| Acid Stability | Stable in gastric acid | Unstable in gastric acid[1][2][3] |

| Oral Bioavailability | 60-70% | < 30% |

| Plasma Protein Binding | ~80%[2] | ~60% |

| Peak Blood Levels (Oral) | 2 to 5 times higher than Penicillin G[2] | Lower and more variable[2] |

Table 2: Pharmacokinetic Parameters of Oral this compound in Healthy Adults

| Parameter | Mean Value (± SD) |

| AUC (Area Under the Curve) | 7.8 (± 2.5) mg*h/L |

| Cmax (Maximum Concentration) | 5.7 (± 2.3) mg/L |

| tmax (Time to Maximum Concentration) | 48 (± 18) minutes |

| Serum Half-life | 41 (± 13) minutes |

Data from a study in healthy volunteers.

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for penicillin production, with the crucial final step being the incorporation of the phenoxyacetic acid precursor. The process can be summarized in three main stages:

-

Tripeptide Formation: The amino acids L-α-aminoadipic acid, L-cysteine, and L-valine are condensed by the enzyme ACV synthetase (ACVS) to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).

-

Bicyclic Ring Formation: The linear tripeptide ACV is then cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N, which contains the characteristic β-lactam and thiazolidine rings.

-

Side Chain Exchange: In the final step, the L-α-aminoadipate side chain of isopenicillin N is exchanged for a phenoxyacetyl group from phenoxyacetyl-CoA by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT). This results in the formation of this compound.

Diagrams

Mechanism of Action

This compound, like other penicillin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates the transpeptidase enzyme, which is responsible for the final step in peptidoglycan synthesis: the cross-linking of peptide chains. By inhibiting this process, this compound weakens the cell wall, leading to cell lysis and bacterial death.

Conclusion: A Legacy of Innovation

The discovery of this compound was a pivotal moment in the history of antibiotics. It transformed penicillin from an injectable-only "wonder drug" into a convenient and accessible oral medication, dramatically expanding its utility in treating common bacterial infections. The story of its discovery, a blend of scientific inquiry and serendipity, serves as a powerful reminder of the unexpected paths that can lead to significant scientific breakthroughs. The development of this compound paved the way for a new generation of semi-synthetic penicillins, each with unique properties tailored to combat a wider range of bacterial pathogens. Its legacy endures in its continued use today as a first-line treatment for various infections, a testament to the ingenuity of its discoverers and its lasting impact on global health.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Penicillin V

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V, also known as phenoxymethylpenicillin, is a narrow-spectrum antibiotic belonging to the beta-lactam class.[1] A derivative of Penicillin G, it exhibits enhanced stability in acidic environments, allowing for oral administration.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended to serve as a technical resource for professionals in the fields of pharmaceutical sciences and drug development.

Chemical Structure and Identification

This compound is chemically designated as (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[2] Its core structure consists of a thiazolidine ring fused to a β-lactam ring, with a phenoxyacetyl side chain attached to the 6-amino position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2] |

| Molecular Formula | C₁₆H₁₈N₂O₅S[2] |

| SMILES Notation | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)COC3=CC=CC=C3">C@@HC(=O)O)C |

| CAS Number | 87-08-1[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 350.4 g/mol |

| Melting Point | 120-128 °C (decomposes)[2] |

| Boiling Point | 289.00 to 291.00 °C @ 760.00 mm Hg (estimated) |

| pKa | 2.73[3] |

| Solubility | In water at pH 1.8 (acidified with hydrochloric acid) = 24 mg/100 ml; soluble in polar organic solvents; practically insoluble in vegetable oils and in liquid petrolatum.[2] |

| Stability | Stable in air up to 37 °C; relatively stable to acid.[2] |

| Optical Rotation | The biologically active form is the dextrorotatory D-form.[2] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using the capillary method as described in various pharmacopeias.

Protocol:

-

Ensure the sample is finely powdered and thoroughly dried in a vacuum desiccator over silica gel for 24 hours.

-

Introduce the dried sample into a capillary tube sealed at one end.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus at a controlled rate, typically 1°C/min.

-

Record the temperature range from the point at which the substance begins to melt to the point at which it is completely liquid. For substances that decompose, the temperature at which decomposition is observed is noted.[4]

Solubility Determination

The solubility of this compound can be determined using a static analytical method.

Protocol:

-

Prepare saturated solutions of this compound in the desired solvent systems at a constant temperature.

-

Agitate the solutions for a sufficient time to ensure equilibrium is reached.

-

After equilibration, centrifuge the solutions to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Determine the concentration of this compound in the aliquot using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5]

High-Performance Liquid Chromatography (HPLC) Assay

HPLC is a precise method for the quantification of this compound and the analysis of its stability.

Protocol:

-

Mobile Phase Preparation: Prepare a suitable filtered and degassed mixture of water, acetonitrile, and glacial acetic acid (e.g., 650:350:5.75 v/v/v).[6]

-

Standard Preparation: Accurately weigh a quantity of USP this compound Potassium Reference Standard and dissolve it in the mobile phase to obtain a solution with a known concentration (e.g., 2.5 mg/mL).[6]

-

Sample Preparation: For solid dosage forms, crush tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of this compound, dissolve it in a suitable diluent (e.g., pH 6.6 phosphate buffer), and sonicate to ensure complete dissolution. Dilute to the final concentration with the diluent.[7]

-

Chromatographic Conditions:

-

Analysis: Separately inject equal volumes of the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas. Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.[6]

Spectrophotometric Stability Assay

This method is based on the formation of a colored product from the intact β-lactam ring.

Protocol:

-

Reconstitute this compound potassium powder with distilled water to a known concentration.

-

Store aliquots of the solution under various temperature and light conditions.

-

At specified time intervals, withdraw samples and dilute them with distilled water.

-

React the diluted sample with a solution of mercuric chloride in the presence of an imidazole intermediate.

-

Measure the absorbance of the resulting colored product at the wavelength of maximum absorbance (e.g., 325 nm) using a spectrophotometer.

-

The concentration of intact this compound is proportional to the absorbance. Degradation is observed as a decrease in absorbance over time.[9]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][10]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Potassium | C16H17KN2O5S | CID 23676814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thinksrs.com [thinksrs.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [drugfuture.com]

- 7. jocpr.com [jocpr.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. news-medical.net [news-medical.net]

The Biosynthesis of Penicillin V in Penicillium chrysogenum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Penicillin V, a crucial beta-lactam antibiotic, within the filamentous fungus Penicillium chrysogenum. The document details the enzymatic steps, genetic regulation, quantitative data, and experimental methodologies pertinent to understanding and optimizing the production of this vital therapeutic agent.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a three-step enzymatic process, with the foundational genes organized in a conserved cluster. This cluster, comprising pcbAB, pcbC, and penDE, is often amplified in high-yielding industrial strains, a testament to its critical role in production titers.[1]

The pathway commences with the non-ribosomal synthesis of the tripeptide intermediate, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This crucial first step is catalyzed by ACV synthetase (ACVS) , a large, multi-domain enzyme encoded by the pcbAB gene.[2] The precursor molecules for this reaction are three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.

In the second step, the linear ACV tripeptide undergoes an oxidative cyclization to form the bicyclic structure of isopenicillin N (IPN), which contains the characteristic β-lactam ring. This reaction is catalyzed by isopenicillin N synthase (IPNS) , an enzyme encoded by the pcbC gene.[3] IPN itself exhibits weak antibiotic activity.[2]

The final and defining step in this compound biosynthesis is the exchange of the L-α-aminoadipyl side chain of IPN with a phenoxyacetyl group. This transacylation is carried out by isopenicillin N acyltransferase (IAT) , also known as acyl-CoA:isopenicillin N acyltransferase, which is encoded by the penDE gene.[4] The phenoxyacetyl side chain is derived from the precursor molecule phenoxyacetic acid, which must first be activated to its coenzyme A thioester, phenoxyacetyl-CoA.[4]

dot

Caption: Core biosynthetic pathway of this compound.

Quantitative Data

The production of this compound is influenced by various factors, including the genetic background of the strain and fermentation conditions. High-yielding industrial strains often exhibit multiple copies of the penicillin biosynthetic gene cluster.[1]

| Parameter | Value | Organism/Condition | Reference |

| Isopenicillin N Synthase (IPNS) | |||

| Apparent Km for ACV | 0.13 mM | P. chrysogenum | [3] |

| Apparent Km for ACV | 0.4 mmol dm-3 | P. chrysogenum | [5] |

| Optimal pH | 7.8 | P. chrysogenum | [3] |

| Optimal Temperature | 25 °C | P. chrysogenum | [3] |

| This compound Production | |||

| Specific Production Rate | 4-6 mg (g dry weight)-1 h-1 | High-yielding P. chrysogenum in fed-batch cultivation | [6] |

Regulatory Network

The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex network of factors, including carbon source, nitrogen availability, and pH.

Carbon Catabolite Repression: Glucose has been shown to repress the transcription of the pcbAB, pcbC, and penDE genes, particularly when added at the beginning of cultivation.[1][7] This repression is mediated, at least in part, by the CreA transcription factor.[8]

pH Regulation: The expression of penicillin biosynthesis genes is also influenced by the ambient pH. While alkaline conditions can lead to a slight increase in the expression of pcbC and penDE, this effect does not override the strong repression exerted by glucose.[7]

Nitrogen Regulation: The availability of nitrogen sources also plays a role in regulating penicillin biosynthesis.

dot

References

- 1. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Isopenicillin N synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to isopenicillin N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxygen utilisation by isopenicillin N synthase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Factors affecting the isopenicillin N synthetase reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcription of the pcbAB, pcbC and penDE genes of Penicillium chrysogenum AS-P-78 is repressed by glucose and the repression is not reversed by alkaline pHs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct involvement of the CreA transcription factor in penicillin biosynthesis and expression of the pcbAB gene in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Functional Divergence of Penicillin V and Penicillin G

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth comparative analysis of Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin), two foundational members of the penicillin class of antibiotics. While structurally similar, their minor chemical distinctions lead to significant differences in their physicochemical properties, pharmacokinetic profiles, and clinical applications. This guide elucidates these differences through structural diagrams, functional pathway visualizations, quantitative data summaries, and detailed experimental methodologies.

Structural Comparison: The Decisive Side Chain

The fundamental structure of all penicillins comprises a thiazolidine ring fused to a β-lactam ring, which is the active site responsible for its antibacterial activity. The variation among different penicillins arises from the acyl side chain attached to the 6-aminopenicillanic acid nucleus.[1]

In Penicillin G, this side chain is a benzyl group (phenylacetic acid precursor).[2] In this compound, it is a phenoxymethyl group (phenoxyacetic acid precursor).[1][2] This seemingly minor substitution of an ether oxygen next to the phenyl ring in this compound is the primary determinant of its altered properties compared to Penicillin G.

Figure 1: Core Penicillin structure and side chain variations.

The phenoxymethyl side chain in this compound possesses an electron-withdrawing effect due to the electronegativity of the ether oxygen. This electronic influence is critical to the molecule's stability in acidic environments.[3][4]

Functional and Pharmacokinetic Differences

The structural variance directly translates into significant functional distinctions, primarily concerning acid stability, which in turn dictates the viable routes of administration and clinical utility.

Mechanism of Action

Both Penicillin G and this compound share the same bactericidal mechanism of action. They inhibit the final step of peptidoglycan synthesis in bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs).[2][5] This inhibition prevents the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall and leading to cell lysis and death.[1][6] This mechanism is highly effective against susceptible gram-positive bacteria, which have a thick, accessible peptidoglycan layer.[5]

Figure 2: Shared mechanism of action for Penicillin G and V.

Acid Stability and Route of Administration

The most critical functional difference is acid stability.

-

Penicillin G is acid-labile, meaning it is rapidly degraded by stomach acid.[4][7] The nucleophilic carbonyl oxygen on its benzyl side chain can attack the strained β-lactam ring, leading to intramolecular cleavage and inactivation. Consequently, Penicillin G is ineffective when administered orally and must be given parenterally (intravenously or intramuscularly).[8][9]

-

This compound is acid-stable and resistant to degradation in the stomach.[10][11] The electron-withdrawing phenoxymethyl side chain reduces the nucleophilicity of the adjacent carbonyl oxygen, thereby preventing the intramolecular attack on the β-lactam ring.[3] This stability allows this compound to be administered orally.[4][8]

Figure 3: Logical flow of acid stability differences.

Antibacterial Spectrum

Both penicillins are most active against non-beta-lactamase-producing gram-positive bacteria.[2][10] Their spectra are largely overlapping, targeting organisms like Streptococcus species.[12] However, some studies note that Penicillin G retains slightly greater potency against certain gram-negative cocci, such as Neisseria species, and other pathogens compared to this compound.[8][10] this compound is typically reserved for mild to moderate infections like strep throat and cellulitis, whereas Penicillin G is used for more severe infections where high and consistent serum concentrations are necessary, such as syphilis and endocarditis.[1][2]

Quantitative Data Summary

The structural differences manifest in distinct pharmacokinetic profiles. The following tables summarize key quantitative data for comparison.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Penicillin G (Benzylpenicillin) | This compound (Phenoxymethylpenicillin) | Reference(s) |

| Route of Administration | Parenteral (IV, IM) | Oral | [8][9] |

| Acid Stability | Labile | Stable | [7][10][11] |

| Oral Bioavailability | Negligible | ~60% | [7][13] |

| Serum Protein Binding | ~60% | ~80% | [7][14] |

| Elimination Half-life | ~30 minutes (aqueous IV) | ~30-60 minutes | [7][15] |

| Primary Excretion | Renal | Renal | [7] |

Table 2: General Dosing Information

| Antibiotic | Typical Adult Dosage | Indication Examples | Reference(s) |

| Penicillin G | 1-4 million units IV every 4-6 hours (Varies greatly by indication) | Syphilis, Endocarditis, Meningitis, Severe Streptococcal Infections | [2][15] |

| This compound | 250-500 mg orally every 6-8 hours | Streptococcal Pharyngitis, Otitis Media, Mild Skin/Soft Tissue Infections | [2][7][16] |

Key Experimental Protocols

For drug development and research, standardized assays are crucial for comparing antibiotic efficacy and properties.

Methodology: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. The broth microdilution method is a standard protocol.[17]

Protocol Overview:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[18]

-

Inoculum Preparation: The test bacterium is cultured to a standardized density (e.g., 0.5 McFarland standard), then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

-

Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the antibiotic dilutions. A positive control (broth + inoculum, no antibiotic) and a negative control (broth only) are included. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[18][19]

-

Result Interpretation: The MIC is determined as the lowest antibiotic concentration in which no visible bacterial growth (turbidity) is observed.[19]

Figure 4: Workflow for MIC determination via broth microdilution.

Methodology: Assessment of Acid Stability

This protocol simulates the conditions of the human stomach to compare the degradation rates of Penicillin G and V.

Protocol Overview:

-

Medium Preparation: Prepare a simulated gastric fluid (SGF) solution, typically pH 1.2-2.0, without enzymes.

-

Incubation: Dissolve a known concentration of Penicillin G and this compound in separate SGF aliquots. Incubate at 37°C in a shaking water bath.

-

Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a sample from each solution.

-

Reaction Quenching: Immediately neutralize the sample by adding it to a buffer with a pH of ~6.8-7.0 to halt acid-catalyzed degradation.

-

Quantification: Analyze the concentration of the remaining active penicillin in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the concentration of active penicillin versus time to determine the degradation kinetics and half-life of each compound under acidic conditions.[20]

Figure 5: Experimental workflow for assessing penicillin acid stability.

Conclusion

The distinction between Penicillin G and this compound is a classic case study in medicinal chemistry, where a minor structural modification—the addition of an ether oxygen in the acyl side chain—profoundly alters a drug's physicochemical properties. This change enhances the acid stability of this compound, enabling its oral administration, a significant clinical advantage for treating mild to moderate infections.[14] In contrast, the acid-lability of Penicillin G necessitates parenteral administration, reserving its use for more severe infections where high, reliable serum drug levels are paramount.[10] For researchers and drug development professionals, understanding this structure-activity relationship is fundamental to designing new antibiotics with improved pharmacokinetic profiles and targeted clinical applications.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. pediaa.com [pediaa.com]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. longdom.org [longdom.org]

- 7. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What’s the difference between penicillin G and this compound (VK)? | Medicine Specifics [medicinespecifics.com]

- 9. Penicillin vs Penicillin G vs Benzylpenicillin vs this compound | DOCX [slideshare.net]

- 10. publications.aap.org [publications.aap.org]

- 11. Penicillin G and V - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]

- 14. drugs.com [drugs.com]

- 15. Penicillins - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 16. droracle.ai [droracle.ai]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2.2. Determination of Minimum Inhibitory Concentration (MIC) for Antibiotics [bio-protocol.org]

- 19. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 20. Development of a Novel Multipenicillin Assay and Assessment of the Impact of Analyte Degradation: Lessons for Scavenged Sampling in Antimicrobial Pharmacokinetic Study Design - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity Spectrum of Penicillin V Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro activity of Penicillin V, a well-established β-lactam antibiotic, against a range of clinically relevant gram-positive bacteria. The document summarizes quantitative susceptibility data, details standardized experimental protocols for its determination, and illustrates the underlying mechanism of action. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound, also known as phenoxymethylpenicillin, is a narrow-spectrum antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It is particularly effective against gram-positive bacteria due to their thick, accessible peptidoglycan layer.[2][3] This document provides an in-depth analysis of its in vitro activity, crucial for understanding its therapeutic potential and for guiding further research.

In Vitro Activity Spectrum

The in vitro efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the this compound MIC data for various gram-positive bacteria, including MIC range, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: this compound In Vitro Activity Against Gram-Positive Bacteria

| Gram-Positive Bacteria | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aerobic Bacteria | |||

| Staphylococcus aureus (penicillin-susceptible) | 0.015 - 128 | 0.38 - 32 | 32 - 256 |

| Streptococcus pneumoniae (penicillin-susceptible, non-meningitis isolates) | 0.002 - 1.5 | 0.012 - 0.25 | 0.5 - 4 |

| Streptococcus pyogenes (Group A Streptococcus) | ≤ 0.015 - 0.06 | ~0.015 | 0.015 - 0.023 |

| Enterococcus faecalis | 0.5 - 16 | 4 | 4 - 8 |

| Bacillus subtilis | 0.1 - >128 | - | - |

| Corynebacterium diphtheriae | < 0.016 - 2 | - | - |

| Listeria monocytogenes | 1 - 15 | - | - |

| Anaerobic Bacteria | |||

| Gram-Positive Anaerobic Cocci (GPAC) | <0.016 - >256 | - | - |

Note: MIC values can vary depending on the testing methodology, geographic location, and the specific strains tested. The data presented is a consolidation from multiple sources.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Mechanism of Action

This compound, a member of the β-lactam class of antibiotics, targets and inhibits the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium. The bactericidal action of this compound is a result of the following sequence of events:

-

Binding to Penicillin-Binding Proteins (PBPs) : this compound actively binds to and inactivates PBPs, which are bacterial enzymes essential for the cross-linking of peptidoglycan chains.[2][3]

-

Inhibition of Transpeptidation : This binding prevents the transpeptidation reaction, the final step in peptidoglycan synthesis, leading to the formation of a weakened cell wall.[24]

-

Cell Lysis : The compromised cell wall is unable to withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][3]

Mechanism of action of this compound.

Experimental Protocols

The determination of in vitro susceptibility of gram-positive bacteria to this compound is performed using standardized methods, primarily broth microdilution and Kirby-Bauer disk diffusion, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid medium.

4.1.1. Inoculum Preparation

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

-

Within 15 minutes of standardization, dilute the suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4.1.2. Procedure

-

Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

-

Inoculate each well (except for the sterility control) with 100 µL of the standardized bacterial suspension.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

References

- 1. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jornal Brasileiro de Pneumologia - Streptococcus pneumoniae: susceptibility to penicillin and moxifloxacin [jornaldepneumologia.com.br]

- 6. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. First-line antibiotic susceptibility pattern of toxigenic Corynebacterium diphtheriae in Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiotic susceptibilities of Gram-positive anaerobic cocci: results of a sentinel study in England and Wales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 19. academicjournals.org [academicjournals.org]

- 20. Antimicrobial Susceptibility Testing and Tentative Epidemiological Cutoff Values for Five Bacillus Species Relevant for Use as Animal Feed Additives or for Plant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. antibiotics.toku-e.com [antibiotics.toku-e.com]

- 22. researchgate.net [researchgate.net]

- 23. inabj.org [inabj.org]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Basis of Penicillin V Binding to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Battle Between Penicillin and Bacteria

Penicillin V, also known as phenoxymethylpenicillin, is a cornerstone of antibiotic therapy, exerting its bactericidal effects by targeting the final stages of bacterial cell wall biosynthesis. This process is orchestrated by a family of enzymes known as Penicillin-Binding Proteins (PBPs). The integrity of the bacterial cell wall, composed of peptidoglycan, is paramount for bacterial survival, making the interaction between this compound and PBPs a critical area of study for understanding antibiotic mechanisms and developing novel therapeutics to combat antimicrobial resistance.

This technical guide provides a comprehensive overview of the molecular basis of this compound's interaction with PBPs. It delves into the mechanistic details of binding, presents quantitative data on these interactions, and provides detailed experimental protocols for their investigation.

The Molecular Mechanism of this compound Action: A Covalent Embrace

The fundamental mechanism of this compound's action is the irreversible inactivation of PBPs. This process is initiated by the structural similarity of the β-lactam ring of this compound to the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate of PBPs. This molecular mimicry allows this compound to access the active site of the PBP.

The core of the interaction is a covalent modification. The highly reactive β-lactam ring of this compound is attacked by a nucleophilic serine residue within the PBP active site. This results in the opening of the β-lactam ring and the formation of a stable, long-lived acyl-enzyme intermediate. This covalent adduct effectively sequesters the PBP, preventing it from carrying out its essential transpeptidase activity in cell wall synthesis. The disruption of peptidoglycan cross-linking weakens the cell wall, ultimately leading to cell lysis and bacterial death.

The key steps in this process can be summarized as:

-

Non-covalent Binding: this compound initially binds to the PBP active site through non-covalent interactions, forming a Michaelis-Menten-like complex.

-

Acylation: The active site serine launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring.

-

Covalent Adduct Formation: The β-lactam ring opens, and a stable acyl-enzyme intermediate is formed, inactivating the PBP.

An In-depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of Penicillin V Potassium Salt

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetic profile and oral bioavailability of the potassium salt of Penicillin V (phenoxymethylpenicillin). The information is compiled from various studies, focusing on quantitative data, experimental methodologies, and the key physiological processes governing the drug's disposition in the human body.

Executive Summary

This compound, an acid-stable analogue of Penicillin G, is suitable for oral administration. The potassium salt of this compound demonstrates superior bioavailability compared to other salt forms, attributed to its rapid dissolution and absorption characteristics.[1][2] Generally, 60% to 75% of an oral dose is absorbed, with peak serum levels achieved within an hour in fasting individuals.[3] The drug is widely distributed in body tissues, highly bound to plasma proteins, and is primarily eliminated through renal excretion.[3][4][5] This guide consolidates the key pharmacokinetic parameters into tabular formats for clarity and details the experimental protocols commonly employed in its study.

Pharmacokinetic Profile

The disposition of this compound potassium salt in the body is characterized by rapid absorption, extensive protein binding, partial metabolism, and swift renal clearance.

Absorption

The potassium salt of this compound is highly resistant to inactivation by gastric acid, a key advantage over Penicillin G.[4][6] Absorption occurs in the small intestine. While it can be administered with meals, blood levels are slightly higher when given on an empty stomach.[4][7][8] Food can decrease the extent of absorption.[9] The oral bioavailability is generally reported to be in the range of 60% to 75%.[3][10] Studies comparing different salt forms have consistently shown that the potassium salt results in more rapid absorption and significantly higher plasma concentrations.[1][11]

Distribution

Once absorbed, this compound is widely distributed into various body fluids and tissues, including synovial, pleural, pericardial, and ascitic fluids, as well as the liver, kidneys, skin, and lungs.[3] It is approximately 75% to 89% bound to serum proteins, primarily albumin.[3][7] This high degree of protein binding means a significant fraction of the drug in circulation is in an inactive, non-diffusible form. The unbound, or free, fraction is approximately 23%.[12] Penetration into the cerebrospinal fluid (CSF) is poor but can be enhanced in patients with inflamed meninges.[3]

Metabolism

A portion of the absorbed this compound is metabolized to inactive compounds, primarily penicilloic acid, through the hydrolysis of the beta-lactam ring.[3][13] Reports indicate that between 35% and 70% of an administered dose is metabolized.[3]

Excretion

This compound and its metabolites are rapidly excreted, primarily by the kidneys through tubular secretion.[3][14] Between 26% and 65% of the dose is recovered in the urine within six hours.[3] The elimination half-life in adults with normal renal function is short, typically around 30 to 60 minutes.[3][14][15] This short half-life necessitates frequent dosing to maintain therapeutic concentrations.[14] In individuals with impaired renal function, excretion is significantly delayed.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound potassium salt, compiled from studies in adult populations.

Table 1: Core Pharmacokinetic Parameters of this compound Potassium

| Parameter | Value | Source(s) |

| Oral Bioavailability (F) | 60% - 75% | [3][10] |

| Time to Peak Concentration (Tmax) | 48 - 60 minutes | [3][12][16] |

| Peak Plasma Concentration (Cmax) | 5.7 (± 2.3) mg/L | [12][16] |

| Area Under the Curve (AUC) | 7.8 (± 2.5) mg*h/L | [12][16] |

| Elimination Half-Life (t½) | 0.5 - 1.0 hours | [3][14][15] |

| Plasma Protein Binding | 75% - 89% | [3][4][7] |

| Apparent Volume of Distribution (Vd) | ~0.2 L/kg | [13] |

| Metabolism | 35% - 70% | [3] |

| Primary Route of Excretion | Renal (Tubular Secretion) | [3][14] |

| Urinary Recovery (6 hours) | 26% - 65% | [3] |

Visualized Workflows and Pathways

Pharmacokinetic Pathway of Oral this compound

The following diagram illustrates the journey of this compound potassium salt from oral administration to its eventual excretion.

Caption: Pharmacokinetic pathway of this compound potassium salt.

General Experimental Workflow for Bioavailability Studies

Bioavailability and pharmacokinetic studies for this compound typically follow a standardized workflow as depicted below.

Caption: Standard workflow for a this compound bioavailability study.

Mechanism of Action

This compound exerts its bactericidal effect by disrupting the formation of the bacterial cell wall.

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of this compound's pharmacokinetic parameters relies on well-defined clinical study protocols and robust analytical methods.

Study Design

Bioavailability and pharmacokinetic studies are often conducted in healthy adult volunteers to minimize physiological variability.[12][16][17] A common design is a single-dose, two-treatment, two-period crossover study, which allows for intra-subject comparison of different formulations.[17] Subjects typically undergo an overnight fast before drug administration, as food can impact absorption.[9][18] Following administration of a single oral dose (e.g., 500 mg), serial blood samples are collected over a period of several hours (e.g., up to 8-12 hours) to capture the absorption, distribution, and elimination phases.[16][18]

Sample Collection and Processing

Blood samples are collected via an indwelling cannula at predefined time points.[18] Plasma is separated by centrifugation and immediately frozen at low temperatures (e.g., -80°C) to ensure the stability of the drug until analysis.[16][18]

Analytical Methodology

The quantification of this compound in plasma requires sensitive and specific analytical techniques.

-

Sample Preparation: To remove interfering endogenous plasma components, a sample extraction step is necessary. Solid-phase extraction (SPE) on C18 cartridges is a commonly used and reliable method.[19][20] Liquid-liquid extraction has also been employed.[21]

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is the standard method for separating this compound from its metabolites and other plasma components.[17][19] The mobile phase typically consists of an acidic buffer and an organic solvent like acetonitrile.[19]

-

Detection: Ultraviolet (UV) spectrophotometry at a wavelength around 220-270 nm is a common detection method.[19][21] For higher sensitivity and specificity, particularly for determining low concentrations or for analyzing both total and unbound drug, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[16][18]

-

Validation: The analytical method must be validated for linearity, accuracy, precision, sensitivity, and stability according to regulatory guidelines to ensure reliable results.[20][21]

Conclusion

The potassium salt of this compound is an orally effective antibiotic with a well-characterized pharmacokinetic profile. Its rapid absorption and high bioavailability, particularly in the fasting state, contribute to its clinical utility. The short elimination half-life underscores the need for a multiple-daily dosing regimen to maintain therapeutic drug levels. The experimental protocols and analytical methods detailed in this guide provide a framework for the continued study and development of oral this compound formulations. A thorough understanding of these pharmacokinetic principles is essential for optimizing dosing strategies and ensuring therapeutic success.

References

- 1. Absorption of this compound from mixture formulations. Comparison of potassium and benzathine salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absorption of this compound from Mixture Formulations. Comparison of Potassium and Benzathine Salts | Semantic Scholar [semanticscholar.org]

- 3. This compound potassium [glowm.com]

- 4. drugs.com [drugs.com]

- 5. medicine.com [medicine.com]

- 6. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Penicillin VK (this compound Potassium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. drugs.com [drugs.com]

- 9. The effect of food on the oral absorption of this compound preparations in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Penicillin - Wikipedia [en.wikipedia.org]

- 11. The bioavailability of oral this compound. A comparative study of the absorption of different salts of this compound in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the Pharmacokinetics of Phenoxymethylpenicillin (Penicillin-V) in Adults: A Healthy Volunteer Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

- 15. This compound Potassium | C16H17KN2O5S | CID 23676814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 17. [Bioavailability of this compound in aqueous dosage forms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Delving into the Dawn of Resistance: An In-depth Technical Guide to Early Penicillin V Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational studies that first elucidated the mechanisms of resistance to Penicillin V. As one of the earliest orally administered penicillins, understanding the initial ways bacteria evolved to counteract its efficacy is crucial for contemporary antibiotic research and development. This document focuses on the core molecular underpinnings of this resistance, detailing the experimental protocols that paved the way for our current understanding and presenting the key quantitative data from these pioneering investigations.

Core Mechanisms of this compound Resistance: An Early Perspective

The emergence of bacterial resistance to this compound shortly after its introduction spurred a wave of research to understand the underlying biochemical and genetic machinery. Early studies identified three primary strategies employed by bacteria to evade the antibiotic's lethal effects: enzymatic degradation of the antibiotic, modification of the drug target, and reduction of drug accumulation through decreased permeability and active efflux.

Enzymatic Inactivation: The Rise of β-Lactamases

The most significant early discovery in this compound resistance was the identification of enzymes capable of hydrolyzing the β-lactam ring, rendering the antibiotic inactive. These enzymes, initially termed penicillinases and now broadly classified as β-lactamases, were first reported in Escherichia coli even before the widespread clinical use of penicillin.[1]

Genetic Basis: Early research on Staphylococcus aureus revealed that the genetic determinants for penicillinase production were often located on extrachromosomal DNA elements called plasmids.[2][3][4] This discovery was pivotal, as it explained the rapid horizontal transfer of resistance between bacterial cells. These penicillinase plasmids were among the first to be isolated and characterized, with early studies using techniques like electron microscopy to determine their circular nature and molecular weight.[2][3][5]

Enzyme Kinetics: Initial characterizations of these enzymes focused on their substrate specificity and kinetic parameters. While detailed kinetic data for this compound from the earliest studies is sparse in readily available literature, subsequent analyses of similar β-lactamases provided insights into their catalytic efficiency.

Target Modification: Alterations in Penicillin-Binding Proteins (PBPs)

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall. Early studies, particularly with Streptococcus pneumoniae, identified a crucial resistance mechanism involving alterations in the structure of these target proteins.[6][7][8]

The Mosaic Nature of PBP Genes: Groundbreaking research revealed that resistance in S. pneumoniae was not due to simple point mutations in the PBP genes. Instead, resistant strains exhibited "mosaic" PBP genes, which were chimeric structures resulting from the incorporation of DNA from related streptococcal species through a process of transformation and homologous recombination.[8] These mosaic genes encoded for altered PBPs with a significantly reduced affinity for penicillin, thus requiring higher concentrations of the antibiotic for inhibition.[6][7]

Reduced Drug Accumulation: Permeability Barriers and Efflux Pumps

While enzymatic degradation and target modification were the most prominent early discoveries, the role of the bacterial cell envelope in modulating antibiotic access was also recognized.

Outer Membrane Barrier: In Gram-negative bacteria, the outer membrane acts as a selective barrier, limiting the penetration of many antibiotics, including penicillins.[9] Early research alluded to this intrinsic resistance mechanism.

Efflux Pumps: The existence of active transport systems that pump antibiotics out of the cell, known as efflux pumps, was another emerging concept. While the detailed molecular characterization of specific efflux pumps came later, early studies on antibiotic resistance in various bacteria laid the groundwork for understanding their role in reducing the intracellular concentration of drugs like penicillin.[9]

Quantitative Data from Early Resistance Studies

The following tables summarize the types of quantitative data that were central to the early investigation of this compound resistance. The specific values presented are representative of findings from that era of research.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Susceptible and Resistant Bacterial Strains

| Bacterial Species | Strain Type | This compound MIC (µg/mL) | Reference |

| Staphylococcus aureus | Penicillin-Susceptible | ≤ 0.125 | [10] |

| Staphylococcus aureus | Penicillin-Resistant (Penicillinase-producing) | 4 - >1024 | [10][11] |

| Streptococcus pneumoniae | Penicillin-Susceptible | ~0.06 | [12] |

| Streptococcus pneumoniae | Penicillin-Resistant (Altered PBPs) | 0.25 - 16 | [6][12] |

Table 2: Early Kinetic Parameters for Penicillinase Activity

| Enzyme Source | Substrate | Km (mM) | Reference |

| Alcaligenes faecalis Penicillin Acylase | Benzylpenicillin (Penicillin G) | 0.0042 | [13] |

| Alcaligenes faecalis Penicillin Acylase | 6-nitro-3-phenylacetamidobenzoic acid | 0.0045 | [13] |

Experimental Protocols from Foundational Studies

The methodologies developed during the early era of antibiotic resistance research were foundational. Below are detailed descriptions of the key experimental protocols used to investigate this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol was fundamental for quantifying the level of resistance of a bacterial strain to this compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Early Methodologies (Broth and Agar Dilution):

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound potassium was prepared in a suitable sterile solvent (e.g., phosphate buffer).

-

Serial Dilutions: A series of twofold dilutions of the this compound stock solution were prepared in sterile broth (e.g., Mueller-Hinton broth) or molten agar (e.g., Mueller-Hinton agar).

-

Inoculum Preparation: A standardized suspension of the bacterial isolate to be tested was prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation:

-

Broth Dilution: A standardized volume of the bacterial inoculum was added to each tube of the serially diluted antibiotic in broth.

-

Agar Dilution: A standardized volume of the bacterial inoculum was spot-inoculated onto the surface of the agar plates containing the different concentrations of this compound.

-

-

Incubation: The inoculated tubes or plates were incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

-

Result Interpretation: The MIC was recorded as the lowest concentration of this compound that showed no visible bacterial growth.

Detection and Assay of β-Lactamase (Penicillinase) Activity

Several methods were developed to detect and quantify the activity of penicillin-destroying enzymes.

Principle: This assay is based on the fact that the acidic product of penicillin hydrolysis, penicilloic acid, does not react with iodine, whereas penicillin itself does. The disappearance of penicillin is measured by the reduction in iodine consumption.

Protocol:

-

Reaction Mixture: A solution containing the bacterial extract (source of penicillinase) was incubated with a known concentration of this compound in a suitable buffer at a specific temperature and pH.

-

Stopping the Reaction: At timed intervals, aliquots were removed, and the enzymatic reaction was stopped, often by acidification.

-

Iodine Reaction: A standardized solution of iodine was added to the aliquot. Penicillin remaining in the solution would react with the iodine.

-

Titration: The amount of unreacted iodine was then determined by titration with a standard solution of sodium thiosulfate using a starch indicator.